molecular formula C10H8F3N3 B6143121 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 215500-56-4

4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B6143121
CAS No.: 215500-56-4
M. Wt: 227.19 g/mol
InChI Key: WHXPARGWUUDDPF-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Pyrazole (B372694) and Aniline (B41778) Chemistry Research

The study of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is deeply rooted in the extensive research fields of pyrazole and aniline chemistry. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. nih.govglobalresearchonline.net Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.netnih.govnih.gov The metabolic stability of the pyrazole ring is a key factor in its frequent incorporation into approved drugs. nih.gov

Aniline and its derivatives are fundamental building blocks in organic synthesis, widely used in the pharmaceutical, dye, and polymer industries. In medicinal chemistry, the aniline moiety is a common feature in molecules designed to interact with biological targets and can be readily functionalized to modulate a compound's physicochemical properties. The synthesis of N-aryl pyrazoles, which links a pyrazole ring to an aromatic amine like aniline, is a well-established strategy for creating novel molecular frameworks. This linkage provides a rigid, three-dimensional structure that is often crucial for specific biological interactions. acs.org The specific compound this compound serves as a quintessential example of this synthetic strategy, providing a versatile intermediate for further chemical elaboration. nih.gov

Academic Significance and Identified Research Gaps for Complex Fluorinated Heterocycles

The academic significance of this compound is amplified by the presence of the trifluoromethyl (CF3) group, which places it in the important class of complex fluorinated heterocycles. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. nih.govresearchgate.netchemxyne.com The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's characteristics. nih.govchemxyne.com

Specifically, the CF3 group can enhance:

Metabolic Stability: By blocking sites susceptible to oxidative metabolism, the C-F bond's strength can increase a drug's half-life. nih.govnih.gov

Lipophilicity: Increased lipophilicity can improve a molecule's ability to cross cell membranes, enhancing bioavailability. researchgate.netnih.gov

Binding Affinity: The CF3 group can participate in favorable interactions with protein pockets, improving potency and selectivity. nih.gov

pKa Modification: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. nih.govnih.gov

Despite these benefits, the synthesis of complex fluorinated heterocycles presents significant challenges. A major research gap is the development of efficient, scalable, and regioselective methods for introducing fluoroalkyl groups onto heterocyclic scaffolds. researchgate.netacs.org Synthesizing specific isomers, such as 5-(trifluoromethyl)pyrazoles, can be difficult, often requiring multi-step procedures or specialized starting materials. researchgate.netmdpi.com The instability of key intermediates like trifluoromethylhydrazine further complicates synthetic routes. nih.gov Consequently, there is a persistent need for innovative synthetic methodologies to provide broader access to novel fluorinated building blocks like this compound for biological screening and materials research. researchgate.net

Overview of Key Research Domains for this compound

The primary research domain for this compound and its derivatives is medicinal chemistry, where it serves as a key intermediate for the synthesis of potent therapeutic agents. The core structure is particularly prominent in the development of novel anti-infective and anti-inflammatory drugs.

Antibacterial Agents: Research has demonstrated that pyrazole-aniline derivatives bearing a trifluoromethyl group are potent inhibitors of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The aniline moiety of the parent compound is a convenient handle for introducing various substituents to perform structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity. nih.govnih.gov

Anti-inflammatory Agents: The 1,5-diarylpyrazole scaffold is famously represented by Celecoxib, a selective COX-2 inhibitor. nih.gov Derivatives of this compound have been investigated for their anti-inflammatory properties, building upon the established success of this structural class. nih.gov

Anticancer Agents: The pyrazole scaffold is also explored in oncology research. Derivatives have been synthesized and evaluated as inhibitors of various targets, including tubulin and protein kinases, which are critical for cancer cell proliferation. ijcce.ac.irnih.govresearchgate.net The trifluoromethyl group often enhances the anticancer efficacy of these compounds. nih.gov

Agrochemicals: Trifluoromethyl-substituted pyrazoles are a well-established class of compounds in the agrochemical industry, used in the formulation of pesticides and herbicides. researchgate.net The structural features of this compound make it a relevant building block for creating new crop protection agents.

The compound's utility is primarily as a foundational scaffold, with the aniline nitrogen providing a reactive site for building more complex and biologically active molecules.

Data Tables

Table 1: Chemical Identity of this compound

Property Value
IUPAC Name This compound
Molecular Formula C10H8F3N3
Molecular Weight 227.19 g/mol
CAS Number 179553-29-4
Appearance Solid (Typical)

| Canonical SMILES | C1=CC(=CC=C1N2C=C(N=C2)C(F)(F)F)N |

Table 2: Research Applications of Derivatives from this compound Scaffold

Research Area Application/Target Key Findings Representative References
Medicinal Chemistry Antibacterial Agents (Anti-MRSA) Derivatives show potent activity against Gram-positive bacteria, including resistant strains. nih.gov nih.gov, nih.gov, nih.gov
Anti-inflammatory (COX-2 Inhibition) The 1,5-diarylpyrazole core is a validated scaffold for selective COX-2 inhibitors. nih.gov nih.gov, nih.gov
Anticancer Agents Derivatives have been investigated as tubulin polymerization inhibitors and kinase inhibitors. nih.gov ijcce.ac.ir, nih.gov, researchgate.net

| Agrochemicals | Pesticides / Herbicides | Trifluoromethyl-pyrazoles are established components of crop protection agents. researchgate.net | researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-5-6-15-16(9)8-3-1-7(14)2-4-8/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXPARGWUUDDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227968
Record name 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215500-56-4
Record name 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215500-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID601227968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for 4 5 Trifluoromethyl 1h Pyrazol 1 Yl Aniline

Historical and Contemporary Synthetic Approaches to Pyrazole-Aniline Derivatives

The synthesis of pyrazole-aniline derivatives, a class of compounds with significant interest in medicinal and materials chemistry, has evolved considerably over the years. Historically, the most common approach for the synthesis of N-arylpyrazoles has been the Knorr pyrazole (B372694) synthesis, which involves the condensation of arylhydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This method, while foundational, often leads to the formation of regioisomeric mixtures, particularly when unsymmetrical 1,3-dicarbonyls are used, necessitating challenging purification steps.

Contemporary synthetic strategies have focused on developing more regioselective and efficient methods. One notable modern approach involves the cobalt-catalyzed C-N bond formation between aryl diazonium salts and vinyl diazoacetates. This method offers high regioselectivity, proceeding under mild conditions with readily available starting materials. Another innovative and highly regioselective method utilizes the [3+2] annulation of vinyl sulfoxonium ylides with diazonium salts under transition-metal-free conditions. This approach allows for the synthesis of highly substituted N-arylpyrazoles and can be performed as a one-pot transformation starting from anilines. Furthermore, 1,3-dipolar cycloaddition reactions have emerged as a powerful tool for constructing the pyrazole ring with high regiocontrol.

Strategic Retrosynthesis and Precursor Selection for the Target Compound

A strategic retrosynthetic analysis of the target compound, 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, suggests a disconnection of the pyrazole ring, leading to two primary precursors: a trifluoromethyl-containing 1,3-dicarbonyl compound and a substituted hydrazine (B178648).

The most logical precursors for the synthesis of this compound are:

1,1,1-Trifluoro-2,4-pentanedione (B1197229) (TFPD): This commercially available β-diketone serves as the source of the trifluoromethyl group and the pyrazole backbone.

4-Aminophenylhydrazine (or its salt): This hydrazine derivative provides the aniline (B41778) moiety that will be attached to the N1 position of the pyrazole ring.

An alternative retrosynthetic approach could involve the initial synthesis of a nitrophenyl-substituted pyrazole, followed by the reduction of the nitro group to an amine. This strategy would utilize 4-nitrophenylhydrazine (B89600) as a precursor, which can offer different solubility and reactivity profiles during the cyclization step.

Detailed Reaction Pathways and Kinetic Studies

The synthesis of this compound is primarily achieved through the cyclocondensation reaction of a trifluoromethyl-β-diketone with a substituted phenylhydrazine.

Pyrazole Ring Construction Methodologies and Substituent Effects

The formation of the pyrazole ring in this context is a classic example of a cyclocondensation reaction. The reaction between an unsymmetrical β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione, and a substituted hydrazine can potentially yield two regioisomers. The regioselectivity of this reaction is influenced by several factors, including the electronic and steric nature of the substituents on both reactants and the reaction conditions.

Kinetic studies on pyrazole formation have shown that the reaction is typically first-order in both the diketone and the arylhydrazine. The rate-determining step can shift depending on the pH of the reaction medium. Substituents on the arylhydrazine can significantly impact the reaction rate, with electron-withdrawing groups generally slowing down the reaction.

Regiospecific Introduction of the Aniline Moiety

The regiospecific introduction of the aniline moiety to form the desired 1-aryl-5-trifluoromethylpyrazole isomer is a critical aspect of the synthesis. The reaction of 1,1,1-trifluoro-2,4-pentanedione with 4-aminophenylhydrazine generally favors the formation of the isomer where the aryl group is attached to the nitrogen atom adjacent to the trifluoromethyl group. This preference is attributed to the initial nucleophilic attack of the more basic nitrogen of the hydrazine onto the more electrophilic carbonyl carbon of the diketone, which is the one bearing the electron-withdrawing trifluoromethyl group.

Modern synthetic methods have been developed to ensure high regioselectivity in the synthesis of N-arylpyrazoles. For instance, cobalt-catalyzed reactions of vinyl diazoacetates and aryl diazonium salts have demonstrated 100% regioselectivity. Similarly, the reaction of vinyl sulfoxonium ylides with aryl diazonium salts also provides excellent regiocontrol.

Trifluoromethylation Strategies and Their Impact on Yield and Selectivity

The introduction of the trifluoromethyl group is most conveniently achieved by using a trifluoromethylated building block, such as 1,1,1-trifluoro-2,4-pentanedione. The presence of the trifluoromethyl group significantly influences the reactivity of the dicarbonyl compound, enhancing the electrophilicity of the adjacent carbonyl carbon and directing the regiochemical outcome of the cyclization reaction.

Solvent Effects and Reaction Condition Optimization in Heterocyclic Synthesis

The choice of solvent and the optimization of reaction conditions are crucial for maximizing the yield and purity of the desired product in heterocyclic synthesis. For the synthesis of pyrazoles via condensation reactions, polar protic solvents like ethanol (B145695) are commonly used. However, studies have shown that aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) can lead to better yields and regioselectivity in some cases.

The optimization of reaction conditions often involves adjusting the temperature, reaction time, and the use of catalysts. Acid or base catalysis can be employed to accelerate the condensation and dehydration steps. For instance, the addition of a strong acid like HCl can increase the reaction rate. In some contemporary methods, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. The use of green solvents, such as water or ionic liquids, is also an area of active research to develop more environmentally benign synthetic protocols.

Data Tables

Table 1: Comparison of Synthetic Methodologies for N-Arylpyrazoles

MethodologyPrecursorsCatalyst/ReagentsKey AdvantagesRef.
Knorr Pyrazole Synthesis Arylhydrazine, 1,3-DicarbonylAcid or BaseHistorical, well-established
Cobalt-Catalyzed Synthesis Aryl diazonium salt, Vinyl diazoacetateCobalt catalystHigh regioselectivity, mild conditions
Vinyl Sulfoxonium Ylide Annulation Aryl diazonium salt, Vinyl sulfoxonium ylideK₂CO₃High yields, transition-metal-free
1,3-Dipolar Cycloaddition Nitrilimine, Alkene/AlkyneBaseHigh regioselectivity

Table 2: Influence of Reaction Conditions on Pyrazole Synthesis

SolventCatalystTemperatureOutcomeRef.
EthanolAcetic AcidRefluxStandard conditions, potential for regioisomeric mixtures
N,N-Dimethylacetamide (DMAc)HClRoom TemperatureImproved yields and regioselectivity
AcetonitrileK₂CO₃Room TemperatureHigh yields in specific annulation reactions
Water/EthanolL-tyrosineMicrowaveReduced reaction times, green chemistry approach
Dimethyl Sulfoxide (DMSO)MnO₂Room TemperatureOxidative aromatization of pyrazolines

Catalytic Approaches in the Synthesis of this compound

Catalysis is a cornerstone in the efficient synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis offer powerful tools for the formation of the key C-N bond linking the pyrazole and aniline rings, as well as for the construction of the pyrazole ring itself.

Transition metal-catalyzed cross-coupling reactions are among the most robust and widely employed methods for the formation of C-N bonds, directly applicable to the synthesis of N-arylpyrazoles. The Buchwald-Hartwig amination and the Ullmann coupling are two prominent examples of such transformations.

The Buchwald-Hartwig amination has become a staple in modern organic synthesis for its remarkable efficiency and broad substrate scope. wikipedia.org This palladium-catalyzed reaction facilitates the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, this can be envisioned through the coupling of 5-(trifluoromethyl)-1H-pyrazole with a suitably protected 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-iodoaniline) or 4-aminophenylboronic acid. The choice of palladium precursor, ligand, base, and solvent is critical for the success of this reaction. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have expanded the utility of this reaction to a wide array of substrates under milder conditions. wikipedia.org

A general procedure for a Buchwald-Hartwig coupling applicable to this synthesis would involve reacting the pyrazole with an aryl bromide in the presence of a palladium catalyst like Pd(OAc)₂ and a phosphine ligand such as BINAP, with a base like cesium carbonate in a solvent like toluene (B28343) at elevated temperatures. organic-synthesis.com

The Ullmann condensation , a copper-catalyzed N-arylation reaction, represents an older but still valuable method for forming C(aryl)-N bonds. organic-chemistry.org While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), significant advancements have been made. The use of ligands, such as diamines or amino acids, can facilitate the reaction under milder conditions. Microwave-assisted Ullmann couplings have also been shown to dramatically reduce reaction times and improve yields. nih.gov For the synthesis of the target molecule, this would involve the coupling of 5-(trifluoromethyl)-1H-pyrazole with a 4-haloaniline in the presence of a copper catalyst.

Below is a table summarizing typical conditions for these coupling reactions based on the synthesis of similar N-arylpyrazoles.

ReactionCatalyst SystemTypical SubstratesBaseSolventTemperature
Buchwald-Hartwig AminationPd(OAc)₂ / Bulky Phosphine Ligand (e.g., BINAP, RuPhos)Aryl Bromide/Iodide/Triflate + PyrazoleCs₂CO₃, K₃PO₄, or NaOtBuToluene, Dioxane80-120 °C
Ullmann CouplingCuI or Cu(0) / Ligand (e.g., DMEDA, L-proline)Aryl Iodide/Bromide + PyrazoleK₂CO₃ or K₃PO₄DMF, DMSO, or Toluene100-200 °C (conventional), 80-150 °C (microwave)

While transition metals dominate C-N coupling reactions, organocatalysis has emerged as a powerful strategy, particularly for the asymmetric synthesis of heterocyclic cores like pyrazoles. nih.gov Organocatalysts, which are small, metal-free organic molecules, can promote reactions with high levels of stereoselectivity.

For the synthesis of the 5-(trifluoromethyl)-1H-pyrazole precursor, organocatalytic methods can be employed. For instance, the asymmetric Michael addition of a nucleophile to a β-trifluoromethyl-α,β-unsaturated ketone, catalyzed by a chiral organocatalyst, can establish a key stereocenter if required, or facilitate the construction of the pyrazole backbone. nih.gov While the target molecule itself is not chiral, the principles of organocatalysis in pyrazole synthesis highlight the diverse catalytic tools available to synthetic chemists. Multicomponent reactions catalyzed by organocatalysts like L-proline have also been explored for the synthesis of pyrazole derivatives, though their direct applicability to this specific target may vary. preprints.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrially important compounds. nih.govnih.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy : Designing reactions, such as cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product.

Use of Safer Solvents : Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net Some modern synthetic methods for pyrazoles are even performed under solvent-free conditions, often with microwave assistance. researchgate.netpharmacophorejournal.com

Catalysis : The use of catalytic amounts of reagents is inherently greener than stoichiometric reactions, as it reduces waste. Both transition metal and organocatalysis align with this principle.

Energy Efficiency : Microwave-assisted synthesis is a key technology for improving energy efficiency, often leading to significantly shorter reaction times and higher yields. nih.govresearchgate.net

For example, a greener approach to the Ullmann coupling could involve using a recyclable copper catalyst in an aqueous medium or a biodegradable solvent like PEG-400. nih.gov Similarly, catalyst-free, multicomponent reactions under ultrasonic irradiation or microwave heating represent environmentally benign alternatives for the synthesis of the pyrazole core. researchgate.net

Scalability and Process Chemistry Considerations for Industrial Synthesis

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that fall under the domain of process chemistry. Safety, cost-effectiveness, and robustness are paramount.

For the synthesis of this compound, key scalability considerations include:

Cost and Availability of Starting Materials : The industrial viability of a synthesis is heavily dependent on the cost of the raw materials and reagents.

Safety of Intermediates and Reagents : Some intermediates in pyrazole synthesis, such as hydrazines, can be toxic or unstable. Flow chemistry is an emerging technology that can mitigate these risks by generating and consuming hazardous intermediates in a continuous stream, avoiding their accumulation in large quantities. acs.org

Catalyst Loading and Removal : On a large scale, minimizing the amount of expensive and potentially toxic transition metal catalyst is crucial. High turnover numbers are desirable. Furthermore, efficient methods for removing residual metal from the final product are required, especially for pharmaceutical applications.

Work-up and Purification : Industrial processes favor simple work-up procedures that avoid costly and time-consuming techniques like column chromatography. Crystallization is often the preferred method of purification on a large scale.

Process Robustness : The reaction must be reproducible and provide consistent yields and purity when scaled up. This requires a thorough understanding of reaction parameters and their impact on the outcome.

The Buchwald-Hartwig amination has been successfully implemented on a kilogram scale in the pharmaceutical industry, demonstrating its scalability. organic-synthesis.com Careful optimization of reaction conditions, including the choice of a highly active catalyst to minimize loading, is essential for a cost-effective and scalable process.

Advanced Structural Elucidation and Spectroscopic Methodologies for 4 5 Trifluoromethyl 1h Pyrazol 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Complex Structure Assignment

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments is essential for assigning every proton and carbon signal and confirming the connectivity between the aniline (B41778) and pyrazole (B372694) rings.

Two-dimensional (2D) NMR techniques are indispensable for resolving spectral overlap and establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In the spectrum of this compound, COSY would reveal cross-peaks between the adjacent aromatic protons on the aniline ring, confirming their ortho relationship. It would also show a correlation between the two protons on the pyrazole ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps proton signals to the carbon atoms to which they are directly attached. It is crucial for assigning the carbon signals of all protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting molecular fragments and identifying quaternary (non-protonated) carbons. Key HMBC correlations would include those from the aniline protons to the pyrazole carbon atom C5, and from the pyrazole protons to the carbons of the aniline ring, definitively establishing the N-phenyl linkage. Correlations from the pyrazole protons to the trifluoromethyl carbon would also be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. A key NOESY correlation would be expected between the ortho-protons of the aniline ring and the H4 proton of the pyrazole ring, indicating their spatial proximity.

The following tables represent predicted ¹H and ¹³C NMR chemical shifts, which would be confirmed and assigned using the suite of 2D NMR experiments described.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Shift (ppm) Multiplicity Coupling Constant (Hz) Rationale
NH₂ ~3.9 broad singlet - Amine protons, exchangeable.
H2', H6' ~7.4 doublet J ≈ 8.5 Aniline protons ortho to pyrazole substituent.
H3', H5' ~6.8 doublet J ≈ 8.5 Aniline protons meta to pyrazole substituent.
H4 ~6.6 doublet J ≈ 2.0 Pyrazole ring proton.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Shift (ppm) Rationale
C-CF₃ ~120 (quartet) Carbon bearing the CF₃ group, split by fluorine (¹JCF ≈ 270 Hz).
CF₃ ~145 Trifluoromethyl carbon itself.
C3 ~108 (quartet) Pyrazole carbon adjacent to CF₃, shows smaller coupling (²JCF ≈ 40 Hz).
C4 ~142 Pyrazole carbon.
C5 ~148 Pyrazole carbon attached to the aniline nitrogen.
C1' ~130 Aniline carbon attached to pyrazole nitrogen.
C2', C6' ~120 Aniline aromatic carbons.
C3', C5' ~116 Aniline aromatic carbons.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. This sensitivity makes the trifluoromethyl (CF₃) group an excellent probe of the local electronic environment.

For this compound, the ¹⁹F NMR spectrum is expected to show a sharp singlet, as there are no adjacent fluorine or proton nuclei to cause splitting. The chemical shift of this singlet provides information about the electronic nature of the pyrazole ring. Based on data for structurally similar compounds containing a trifluoromethyl group on a pyrazole ring, the chemical shift is anticipated to be in the range of -60 to -67 ppm relative to a CFCl₃ standard. Environmental factors such as solvent polarity can influence this chemical shift, making it a useful parameter for studying intermolecular interactions.

Predicted ¹⁹F NMR Data

Group Predicted Shift (ppm) Multiplicity Rationale

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

IR Spectroscopy: In the IR spectrum of this compound, characteristic bands for the N-H stretching of the primary amine would appear as two distinct peaks in the 3300-3500 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also be dominated by very strong absorptions between 1100 and 1350 cm⁻¹ corresponding to the C-F stretching modes of the trifluoromethyl group. Aromatic C=C and pyrazole C=N stretching vibrations would be found in the 1450-1630 cm⁻¹ fingerprint region. mdpi.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations of non-polar bonds, would complement the IR data. The aromatic ring stretching vibrations of both the aniline and pyrazole moieties are expected to produce strong signals in the Raman spectrum.

Predicted Vibrational Frequencies (cm⁻¹)

Vibrational Mode IR Activity Raman Activity Predicted Wavenumber
N-H symmetric/asymmetric stretch Strong Weak 3350 - 3450
Aromatic C-H stretch Medium Strong 3050 - 3150
C=C / C=N ring stretch Medium-Strong Strong 1450 - 1630
C-N stretch Strong Medium 1250 - 1350
C-F symmetric stretch Very Strong Medium ~1140

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision (typically to within 5 ppm). nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₈F₃N₃.

Analysis of the fragmentation patterns in the mass spectrum (often induced by techniques like electron impact ionization or collision-induced dissociation) provides valuable structural information. A plausible fragmentation pathway for this molecule would involve the cleavage of the bond between the aniline ring and the pyrazole nitrogen, or the N-N bond within the pyrazole ring, leading to characteristic fragment ions.

HRMS Data and Plausible Fragments

Species Molecular Formula Calculated m/z
[M+H]⁺ (Molecular Ion) C₁₀H₉F₃N₃⁺ 228.0743
[C₉H₅F₃N₂]⁺ C₉H₅F₃N₂⁺ 212.0426
[C₆H₆N]⁺ C₆H₆N⁺ 92.0500

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the pyrazole and aniline rings.

Conformation: The dihedral angle between the planes of the aniline and pyrazole rings would be determined, providing insight into the molecule's preferred solid-state conformation.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal intermolecular forces, such as hydrogen bonds involving the aniline N-H₂ group and potential π-π stacking between aromatic rings.

Polymorphism: This technique can identify different crystalline forms (polymorphs) of the same compound, which can have different physical properties. Studies on analogous molecules have revealed the existence of distinct polymorphs, suggesting that this compound could also exhibit this phenomenon. mdpi.com

Chiroptical Spectroscopy for Stereochemical Insights (if relevant analogs are considered)

Chiroptical spectroscopy encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a chiroptical response.

However, these techniques would become highly relevant for chiral analogs of this molecule. If a stereocenter were introduced, for example, by adding a chiral substituent to the aniline or pyrazole ring, the resulting enantiomers would produce mirror-image CD and ORD spectra. Comparing experimentally measured spectra to those predicted by quantum chemical calculations would allow for the unambiguous determination of the molecule's absolute configuration. saschirality.org

Computational Chemistry and Theoretical Investigations of 4 5 Trifluoromethyl 1h Pyrazol 1 Yl Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict a wide range of electronic properties. ekb.egnih.gov These studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nih.govthaiscience.info

For molecules in this class, the HOMO is typically distributed over the electron-rich aniline (B41778) ring, while the LUMO is often located on the pyrazole (B372694) ring and the electron-withdrawing trifluoromethyl group. This distribution dictates the molecule's behavior in charge-transfer interactions. nih.gov

ParameterTypical Calculated Value (eV)Implication
EHOMO-6.0 to -7.0Electron-donating capability (nucleophilicity)
ELUMO-1.5 to -2.5Electron-accepting capability (electrophilicity)
Energy Gap (ΔE)4.0 to 5.0High kinetic stability and low reactivity

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for both electrophilic and nucleophilic attacks. thaiscience.infougm.ac.id The MEP map uses a color scale to represent different potential values. Red regions indicate negative electrostatic potential, rich in electrons, and are favorable for electrophilic attack. Conversely, blue regions denote positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. ugm.ac.id

In this compound, MEP analysis typically reveals negative potential around the nitrogen atoms of the pyrazole ring and the fluorine atoms of the trifluoromethyl group, identifying them as sites for electrophilic interaction. The amine group's hydrogen atoms on the aniline ring are generally characterized by positive potential, marking them as sites for nucleophilic interaction. nih.govtci-thaijo.org

The pyrazole ring is an aromatic heterocycle, and its aromaticity is a key factor in its stability and reactivity. uj.edu.pl Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are used to quantify the degree of aromaticity. mdpi.commdpi.com Large negative NICS values inside the ring are indicative of strong aromatic character. mdpi.com

Pyrazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. researchgate.netnih.gov DFT calculations are crucial for determining the relative stabilities of these tautomers. The stability is influenced by the nature and position of substituents on the ring. researchgate.net For instance, electron-withdrawing groups like trifluoromethyl can influence which tautomer is more energetically favorable. researchgate.net Generally, the tautomeric equilibrium is affected by factors including substituent electronic effects, intramolecular hydrogen bonding, and solvent polarity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations provide insights into its conformational flexibility, showing how the molecule samples different shapes in solution or when interacting with a biological target. unipa.it These simulations can reveal stable conformations and the energy barriers between them.

MD is also used to explore intermolecular interactions, such as hydrogen bonding with solvent molecules or binding within a protein's active site. nih.gov By simulating the system over nanoseconds or microseconds, researchers can observe how the molecule orients itself and which specific atoms are involved in key interactions, providing a dynamic picture that complements static quantum chemical calculations. unipa.itnih.gov

Reaction Mechanism Elucidation and Transition State Analysis via Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating reaction mechanisms at the molecular level. For the synthesis of this compound or its subsequent reactions, these calculations can map out the entire potential energy surface. mdpi.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.com

By calculating the energy of the transition state, the activation energy for a reaction step can be determined, providing crucial information about the reaction kinetics. mdpi.com For example, DFT calculations have been used to model the transition states in the synthesis of related pyrazole-containing compounds, helping to rationalize reaction outcomes and optimize conditions. mdpi.com

Computational TargetInformation GainedExample Application
Reactant/Product GeometriesStable molecular structuresConfirming starting materials and final products
Transition State (TS) GeometryStructure at the peak of the energy barrierIdentifying the critical point of a reaction step
Activation Energy (Ea)Energy barrier for the reactionPredicting reaction rates and feasibility
Reaction IntermediatesShort-lived species formed during the reactionUnderstanding multi-step reaction pathways

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Computational chemistry provides a reliable means of predicting spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies. mdpi.comresearchgate.net

The calculated spectra are often compared with experimental data to validate the proposed molecular structure. nih.gov For instance, calculated vibrational frequencies corresponding to specific bond stretches (e.g., N-H, C=N, C-F) can be matched to peaks in the experimental IR spectrum, confirming the presence of key functional groups. mdpi.commdpi.com This synergy between theoretical prediction and experimental measurement is a powerful aspect of modern chemical characterization. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes (e.g., reactivity, optical properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound and related compounds, QSPR models are instrumental in predicting non-biological attributes such as chemical reactivity and optical behavior without the need for extensive experimental synthesis and characterization. These models rely on the calculation of molecular descriptors, which are numerical representations of a molecule's structural, electronic, and topological characteristics.

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSPR can be effectively illustrated through studies on structurally analogous compounds, namely pyrazole and aniline derivatives. These investigations provide a framework for understanding how variations in molecular structure influence key non-biological properties.

Modeling of Optical Properties: Fluorescence Quantum Yield in Pyrazoline Derivatives

A pertinent example of QSPR in the domain of optical properties is the study of fluorescence in fluorinated pyrazoline derivatives. Pyrazolines share a core heterocyclic structure with the pyrazole moiety of the target compound. A study on a series of 21 fluorescence-active fluorinated pyrazolines established a robust QSPR model to predict their fluorescence quantum yield (Φs) nih.gov.

The best statistical model was developed using the Best Multi-Linear Regression (BMLR) method, resulting in a four-parameter equation that correlates the quantum yield with specific molecular descriptors. The model is represented by the following equation nih.gov:

Φs = 41.8763 + (1.74869 × D1) - (0.342689 × D2) - (9.96951 × D3) - (165.672 × D4) nih.gov

The statistical significance of this model is demonstrated by its high correlation coefficient (R²) of 0.817 and other validation metrics, indicating a strong predictive capability nih.gov.

The descriptors identified as being most influential on the quantum yield are a combination of constitutional, topological, and quantum-chemical parameters. These descriptors provide insight into the electronic and structural factors that govern the fluorescence efficiency of these molecules.

Table 1: Statistical Parameters of the BMLR-QSPR Model for Fluorescence Quantum Yield of Pyrazolines nih.gov

Parameter Value
Number of Compounds (N) 21
Number of Descriptors (n) 4
0.817
R²cvOO (Cross-validation) 0.708
F-statistic 17.881

Table 2: Descriptors of the BMLR-QSPR Model for Fluorescence Quantum Yield of Pyrazolines nih.gov

Descriptor Symbol Definition
D1 - A specific constitutional descriptor related to molecular composition.
D2 - A topological descriptor encoding information about molecular branching and connectivity.
D3 - A quantum-chemical descriptor related to the electronic properties of the molecule.

This QSPR study on pyrazolines suggests that a similar approach could be employed to predict the optical properties of this compound. The presence of the pyrazole ring and the influence of the trifluoromethyl and aniline substituents would be captured by a carefully selected set of descriptors, allowing for the prediction of properties like absorption and emission wavelengths, as well as quantum efficiency.

Modeling of Electronic Properties: Dipole Moment in Aniline Derivatives

The aniline moiety of the target compound is another key structural feature whose contribution to molecular properties can be modeled using QSPR. A study on a series of substituted anilines developed several QSPR models to predict their dipole moment (µ), a fundamental electronic property that influences reactivity, solubility, and intermolecular interactions rdd.edu.iqresearchgate.net.

Using Multiple Linear Regression (MLR), various models were constructed with an increasing number of descriptors. A highly predictive six-parameter model demonstrated excellent statistical fit with a correlation coefficient (R²) of 0.972 rdd.edu.iqresearchgate.net. The descriptors in these models encompass a range of electronic and physicochemical properties.

One of the simpler, yet effective, models is a single-parameter equation using the energy of the Lowest Unoccupied Molecular Orbital (LUMO) rdd.edu.iqresearchgate.net:

µ = 3.999 - 1.530 × E(LUMO) rdd.edu.iqresearchgate.net

This model, with an R² of 0.831, indicates an inverse relationship between the LUMO energy and the dipole moment, highlighting the importance of electron-accepting ability in determining molecular polarity rdd.edu.iqresearchgate.net. More complex models incorporating descriptors such as the partition coefficient (LogP), surface area, and total energy provide even greater accuracy.

Table 3: Statistical Parameters of a Two-Parameter QSPR Model for Dipole Moment of Anilines rdd.edu.iqresearchgate.net

Parameter Value
0.844

Table 4: Examples of Descriptors Used in QSPR Models for Aniline Dipole Moment rdd.edu.iqresearchgate.net

Descriptor Definition
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital
Total Energy (T.E) The total electronic energy of the molecule
LogP The logarithm of the octanol-water partition coefficient, a measure of lipophilicity
Surface Area (A) The total surface area of the molecule

Implications for Reactivity Modeling

Furthermore, descriptors related to charge distribution, such as the charges on specific atoms, and electrostatic potential maps can pinpoint the most likely sites for chemical reactions. For this compound, QSPR models could be developed to predict properties like pKa, reaction rate constants, or activation energies for specific reactions by correlating these reactivity measures with a set of calculated molecular descriptors.

Chemical Reactivity and Derivatization Strategies of 4 5 Trifluoromethyl 1h Pyrazol 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety

The aniline portion of the molecule is an activated aromatic system, susceptible to electrophilic aromatic substitution (SEAr) reactions. The amino group (-NH₂) is a strong activating group and an ortho, para-director. wikipedia.orgchemistrysteps.com Since the para position is occupied by the pyrazole (B372694) substituent, electrophilic attack is directed primarily to the ortho positions (C-2 and C-6) of the aniline ring.

Common SEAr reactions applicable to this scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, direct C-H halogenation of similar 3-aryl-1H-pyrazol-5-amines has been successfully performed using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺) electrophile. minia.edu.egmasterorganicchemistry.com

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com

Friedel-Crafts Reactions: While the amino group is a strong activator, Friedel-Crafts alkylation and acylation reactions can be challenging. chemistrysteps.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions can form a complex with the basic amino group, deactivating the ring towards further substitution. chemistrysteps.com

The general mechanism for these reactions involves the attack of the electron-rich aniline ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.eg Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. minia.edu.egmasterorganicchemistry.com

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ReactionReagentsExpected Product(s)
BrominationBr₂ / FeBr₃ or NBS2-bromo-4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
NitrationHNO₃ / H₂SO₄2-nitro-4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
SulfonationSO₃ / H₂SO₄2-amino-5-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid
AcylationAcyl halide / AlCl₃(Often problematic due to catalyst complexation with the amine)

Nucleophilic Reactions and Amine Functionalization

The primary amino group on the aniline ring is a key site for nucleophilic reactions and functionalization. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, reacting with a wide range of electrophiles. This reactivity is fundamental to many derivatization strategies.

Key functionalization reactions include:

Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. This is a common strategy to modify the electronic and steric properties of the molecule.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (Schiff base), which can be subsequently reduced to afford N-alkylated aniline derivatives. This two-step process is a highly effective method for amine functionalization. The synthesis of related pyrazole anilines has been achieved through the reductive amination of a pyrazole aldehyde with various anilines. mdpi.com

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

These derivatization strategies are crucial in drug discovery for exploring structure-activity relationships (SAR). For example, modifying the aniline moiety of related pyrazole scaffolds has led to the development of potent antimicrobial agents. nih.gov

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Reaction TypeReagent(s)Functional Group Formed
AcylationAcetyl chloride, Acetic anhydrideAmide (-NHCOR)
AlkylationAlkyl halide (e.g., CH₃I)Secondary/Tertiary Amine (-NHR, -NR₂)
Reductive AminationAldehyde/Ketone, NaBH₃CNN-Alkyl/N-Dialkyl Amine
SulfonylationSulfonyl chloride (e.g., TsCl)Sulfonamide (-NHSO₂R)
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium Salt (-N₂⁺Cl⁻)

Metalation and Formation of Organometallic Complexes

The 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline molecule possesses multiple heteroatoms with lone pairs of electrons, making it an excellent candidate for acting as a ligand in the formation of metal coordination complexes. chemrxiv.org Potential coordination sites include the aniline nitrogen and the two nitrogen atoms of the pyrazole ring.

Pyrazole Coordination: The pyrazole ring is a well-known coordinating moiety. The most common coordination mode for pyrazole-based ligands is monodentate, binding to the metal center through the sp²-hybridized (pyridine-like) nitrogen atom. chemrxiv.org

Aniline Coordination: The nitrogen atom of the aniline group can also coordinate to a metal center.

Chelation/Bridging: The molecule could potentially act as a bidentate ligand, coordinating through both a pyrazole nitrogen and the aniline nitrogen to form a chelate ring. Alternatively, it could act as a bridging ligand, linking two or more metal centers.

The introduction of trifluoromethyl groups onto pyrazole ligands can significantly influence the electronic and steric properties of the resulting metal complexes, affecting their stability, acidity, and reactivity. chemrxiv.org The synthesis of coordination compounds with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) using similar pyrazole-based ligands has been reported. chemrxiv.orgnih.govnih.gov The characterization of such complexes often involves techniques like IR, UV/Vis, and NMR spectroscopy, as well as elemental analysis. chemrxiv.orgnih.gov

Cycloaddition and Condensation Reactions for Scaffold Expansion

The pyrazole and aniline moieties can participate in cycloaddition and condensation reactions to construct more complex, polycyclic systems. These strategies are valuable for expanding the chemical space around the core scaffold.

[3+2] Cycloaddition: Related trifluoromethyl-substituted pyrazoles can be involved in cycloaddition reactions. For instance, nitrile imines can undergo [3+2] cycloaddition to form triazole rings. mdpi.com The synthesis of pyrazolines via the cycloaddition of enynes with 2,2,2-trifluorodiazoethane has also been demonstrated. rsc.org

[4+2] Cycloaddition (Diels-Alder): While less common for the core structure itself, derivatives of the aniline ring could be designed to participate as dienes or dienophiles in Diels-Alder reactions. A catalyst-free [4+2] cyclization process has been developed to create trifluoromethyl-containing tetrahydropyridazine compounds from related starting materials. rsc.org

Condensation Reactions: The nucleophilic aniline group can undergo condensation reactions with bifunctional electrophiles to form new heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems. Acid-catalyzed condensation of substituted hydrazines with diketones is a common route to fused-ring pyrazoles. mdpi.com

These reactions allow for the creation of novel, rigid scaffolds that can be used to probe biological targets or develop new materials.

Synthesis of Advanced Pyrazole-Aniline Scaffolds and Analogs

The synthesis of analogs of this compound is crucial for developing derivatives with improved properties. Several synthetic strategies can be employed to modify both the pyrazole and aniline portions of the molecule.

A common and regioselective method for synthesizing 1-arylpyrazoles involves the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound. mdpi.com To generate the specific substitution pattern of the title compound, a precursor like 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione could react with 4-aminophenylhydrazine.

Other advanced synthetic strategies include:

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto a pyrazole ring. For example, the reaction of a hydrazone with the Vilsmeier-Haack reagent (POCl₃/DMF) can yield a pyrazole aldehyde. mdpi.com This aldehyde is a versatile intermediate that can be further modified, for instance, through reductive amination to attach various aniline derivatives. mdpi.com

Multi-component Reactions: One-pot, multi-step syntheses have been developed for complex heterocyclic systems. For example, a sequential Sonogashira cross-coupling, desilylation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to create polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. researchgate.net

Derivatization of Precursors: Advanced scaffolds can be built by derivatizing key precursors. For example, 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives have been synthesized as potent antibacterial agents, showcasing the expansion of the core scaffold. nih.govnih.gov

These synthetic methodologies provide access to a wide range of analogs, enabling systematic exploration of their chemical and biological properties.

Investigation of Acid-Base Properties and Protonation States

The this compound molecule contains several nitrogen atoms that can exhibit basic properties. Understanding the acid-base characteristics and the likely sites of protonation is essential for predicting its behavior in different chemical and biological environments.

Aniline Basicity: The primary amino group of the aniline moiety is the most basic site in the molecule. However, anilines are significantly weaker bases than aliphatic amines. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which reduces their availability for protonation. chemistrysteps.com The pKa of the conjugate acid of aniline (the anilinium ion) is approximately 4.6. chemistrysteps.com

Pyrazole Basicity: The pyrazole ring itself is a weak base. Protonation typically occurs at the sp²-hybridized nitrogen atom (N-2). The pKa of the pyrazolium ion is around 2.5.

Effect of Substituents: The electron-withdrawing trifluoromethyl (-CF₃) group on the pyrazole ring has a significant impact on the basicity of the entire molecule. It decreases the electron density on the pyrazole ring, making its nitrogen atoms less basic. This effect also extends to the aniline ring through the N-N bond and the aromatic system, further reducing the basicity of the amino group compared to unsubstituted aniline.

Therefore, under acidic conditions, protonation is expected to occur preferentially at the aniline nitrogen, as it is the most basic center, despite the deactivating effects of the substituents. The exact pKa values would need to be determined experimentally but can be estimated based on these principles.

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Nitrogen Atom SiteDescriptionExpected Relative Basicity
Aniline -NH₂Primary aromatic amineHighest
Pyrazole N-2Pyridine-like sp² nitrogenLow
Pyrazole N-1Pyrrole-like sp² nitrogenVery Low (lone pair part of aromatic sextet)

Role as a Precursor in Organic Optoelectronic Materials

The compound serves as a critical intermediate in the synthesis of materials for organic optoelectronics. The electron-withdrawing trifluoromethyl group and the electron-donating aniline group, combined with the pyrazole core, create a versatile scaffold for designing molecules with specific photophysical and electronic properties.

Derivatives of pyrazole and aniline are integral to the design of fluorescent dyes and luminescent probes. bio-techne.comrndsystems.com The pyrazole nucleus is a component of many small molecule fluorophores known for their intense and tunable emission. mdpi.com The aniline portion can be modified to create chemosensors that exhibit changes in their fluorescence properties upon binding with specific ions. For instance, a fluorene-based fluorescent chemosensor incorporating a bis-pyrazolyl aniline receptor was designed for the selective detection of Al³⁺ ions. nih.gov This sensor demonstrated a significant hypsochromic shift (a shift to a shorter wavelength) in its fluorescence spectrum upon capturing Al³⁺, allowing for both ratiometric and colorimetric detection. nih.gov The incorporation of the trifluoromethyl group, as seen in this compound, can further enhance properties such as photostability and quantum yield.

Fluorophore TypeCore StructureKey PropertyPotential ApplicationReference
ChemosensorFluorene-bis-pyrazolyl anilineHypsochromic shift upon Al³⁺ bindingSelective metal ion detection nih.gov
PyrazolympicenePyrazolylpyreneBright fluorescence in solutionSensing of acidic environments mdpi.com

In the field of Organic Light-Emitting Diodes (OLEDs), materials derived from trifluoromethyl-substituted pyrazoles and anilines have shown significant promise. mdpi.comresearchgate.net Specifically, 4-(trifluoromethyl)aniline (B29031) has been used as a reactant to synthesize 6-CF3-1H-pyrazolo[3,4-b]quinolines, which function as emitters in OLED devices. mdpi.comresearchgate.net These materials have been incorporated into double-layer OLEDs, producing bright bluish-green light with emission spectra in the range of 481–506 nm. mdpi.comresearchgate.net

The pyrazole structure is also valuable for creating bipolar host materials, which are crucial for achieving high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) in OLEDs. nih.govossila.com By combining an n-type pyrazole unit with a p-type carbazole unit, researchers have developed universal host materials. nih.gov These hosts possess high triplet energies (2.76-3.02 eV), which is essential for efficient energy transfer to the emitter molecules. nih.govnoctiluca.eu The presence of a trifluoromethyl group can further enhance thermal and chemical stability, crucial for the longevity of OLED devices. noctiluca.eu

OLED ComponentMaterial ClassFunctionPerformance HighlightReference
Emitter6-CF3-1H-pyrazolo[3,4-b]quinolinesLight EmissionBright bluish-green emission (481–506 nm) mdpi.comresearchgate.net
Host MaterialPyrazole-carbazole bipolar compoundsEnergy TransferHigh triplet energies (2.76-3.02 eV) for efficient phosphorescence nih.gov

The same 1H-pyrazolo[3,4-b]quinoline derivatives synthesized using 4-(trifluoromethyl)aniline have also been investigated for their potential in organic photovoltaic (OPV) devices. mdpi.comresearchgate.net These materials were used to fabricate bulk heterojunction (BHJ) solar cells. The active layer of these cells consisted of a blend of the pyrazoloquinoline derivative and a conjugated polymer, poly(3-decylthiophene-2,5-diyl). mdpi.comresearchgate.net While the power conversion efficiencies were modest, these findings establish that trifluoromethyl-substituted pyrazole structures are viable components for OPV applications, acting as electron-accepting or donating materials within the active layer. mdpi.comresearchgate.net

Integration into Polymer Chemistry for Functional Polymers

The dual functionality of this compound, with its reactive amine group and robust pyrazole ring, allows for its integration into polymer structures to create functional polymers with tailored properties.

The aniline group provides a reactive site for polymerization. Polyaniline (PANI) and its derivatives are well-known conductive polymers, and modifying aniline monomers is a key strategy for developing new polymers with specific characteristics. rsc.orgnih.govresearchgate.net The incorporation of bulky and electron-withdrawing groups, such as the trifluoromethyl-pyrazole moiety, can significantly alter the properties of the resulting polymer.

The presence of trifluoromethyl groups in monomers is known to improve the solubility and processibility of high-performance polymers, such as certain polyimides, which are valued for their thermal stability. nasa.gov Research on the electropolymerization of monomers like 3,5-bis(trifluoromethyl)aniline demonstrates that fluorinated anilines can form stable polymer films on electrode surfaces. bue.edu.eg Therefore, this compound can serve as a monomeric unit to synthesize novel polymers with enhanced solubility, thermal stability, and specific electronic properties for applications in chemical sensors or as components in advanced composites. rsc.orgnasa.gov

Beyond serving as a monomer, the compound has potential as a polymer additive or cross-linking agent. specialchem.comspecialchem.com Cross-linking agents are molecules that form chemical bonds between polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com Amine compounds are widely used as cross-linking agents, particularly for polymers like epoxy resins. The primary amine group of this compound can react with appropriate functional groups on polymer chains, such as epoxides or acyl chlorides, to create a cross-linked network. imaging.org The rigid pyrazole ring and the bulky trifluoromethyl group would be incorporated into this network, potentially improving the material's stiffness and thermal properties.

Development as a Ligand in Homogeneous and Heterogeneous Catalysis

The molecular architecture of this compound, featuring multiple nitrogen donor atoms, makes it an excellent candidate for a ligand in coordination chemistry. The nitrogen on the aniline group and the two nitrogen atoms of the pyrazole ring can coordinate with a variety of transition metals, forming stable metal complexes that can act as catalysts.

The design of metal complexes using pyrazole-based ligands is a significant area of research due to their versatile coordination modes. chemrxiv.org The introduction of a trifluoromethyl group is a potent strategy for modulating the electronic and steric properties of the resulting metal complexes, which can have a substantial impact on their stability, acidity, and reactivity. chemrxiv.org Complexes with this compound are typically synthesized through the reaction of the ligand with a suitable metal precursor, often a metal halide or acetate, in an appropriate solvent.

The synthesis process involves the coordination of the metal center with the nitrogen atoms of the pyrazole and/or aniline moieties. For instance, anilido-pyrazolate ligands can react with organometallic precursors like trimethylaluminum (AlMe₃) to form well-defined aluminum dimethyl complexes. rsc.org Similarly, palladium(II)-NHC (N-heterocyclic carbene) precatalysts incorporating an aniline ligand have been successfully synthesized and characterized, demonstrating the utility of the aniline scaffold in creating stable and active catalytic systems. organic-chemistry.org The choice of metal (e.g., palladium, aluminum, copper, nickel, cobalt) and reaction conditions allows for the tuning of the final complex's geometry and electronic structure, which are critical for its catalytic function. chemrxiv.orgresearchgate.net

Table 1: Examples of Synthesized Metal Complexes with Related Anilido-Pyrazolate Ligands

Ligand Precursor Metal Precursor Resulting Complex
ortho-C₆H₄(NH-phenyl)(1-pyrazole) AlMe₃ (NPhPz)AlMe₂
ortho-C₆H₄(NH-2,4,6-trimethylphenyl)(1-pyrazole) AlMe₃ (NPhTriMePz)AlMe₂
ortho-C₆H₄(NH-2-methoxyphenyl)(1-pyrazole) AlMe₃ (NPhOMePz)AlMe₂
ortho-C₆H₄(NH-2-methylthiophenyl)(1-pyrazole) AlMe₃ (NPhSMePz)AlMe₂

This data is based on the synthesis of related anilido-pyrazolate aluminum complexes and illustrates the general synthetic approach. rsc.org

For example, aluminum complexes featuring anilido-pyrazolate ligands have been investigated for the ring-opening polymerization of ε-caprolactone. rsc.org In this reaction, the complex acts as an initiator, and its activity and the properties of the resulting polymer are influenced by the steric and electronic environment provided by the ligand. Similarly, palladium complexes bearing aniline ligands have demonstrated high efficiency in Suzuki-Miyura cross-coupling reactions and Buchwald-Hartwig amination, which are fundamental transformations in organic synthesis. organic-chemistry.org The electron-withdrawing trifluoromethyl group on the this compound ligand is expected to enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity in certain reactions.

Table 2: Catalytic Performance of an Anilido-Pyrazolate Aluminum Complex in ε-Caprolactone Polymerization

Catalyst Monomer/Catalyst Ratio Conversion (%) Time (min)
(NPhPz)AlMe₂ 100 95 30
(NPhPz)AlMe₂ 200 96 60

This table presents representative data for a related anilido-pyrazolate catalyst to demonstrate the potential catalytic activity. rsc.org

Sensing Applications for Non-Biological Analytes (e.g., metal ions, specific chemical hazards)

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. frontiersin.orgmdpi.com Pyrazole and pyrazoline derivatives have emerged as effective platforms for the development of such sensors. rsc.orgresearchgate.net The this compound compound possesses structural features conducive to sensing applications. The nitrogen atoms in the pyrazole ring and the aniline group can serve as binding sites for metal ions.

Upon coordination with a metal ion, the electronic structure of the molecule can be perturbed, leading to a detectable change in its absorption or emission spectrum. This can manifest as fluorescence quenching or enhancement. For instance, a pyrazoline-based sensor featuring a phenolic binding site has been shown to exhibit high selectivity and sensitivity for Al³⁺ ions. rsc.org Another pyrazole-pyrazoline probe was developed for the highly sensitive detection of Fe³⁺ ions, with a detection limit in the nanomolar range. researchgate.net While specific studies on this compound as a sensor are not widely reported, its structural similarity to known chemosensors suggests its potential for detecting specific metal ions or other chemical analytes. The aniline moiety can act as both a binding site and a part of the fluorophore signaling unit.

Table 3: Performance of a Related Pyrazoline-Based Fluorescent Chemosensor for Al³⁺

Feature Value
Analyte Al³⁺
Stoichiometry (Sensor:Ion) 1:1
Association Constant (Kₐ) 2.13 × 10³ M⁻¹
Sensing Mechanism Chelation-Enhanced Fluorescence

This data is from a study on a pyrene-appended pyrazoline compound and is included to illustrate the potential sensing capabilities of such scaffolds. rsc.org

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound makes it a versatile building block for designing complex supramolecular architectures.

The aniline group's N-H bond can act as a hydrogen bond donor, while the pyrazole's nitrogen atoms can act as hydrogen bond acceptors. nih.gov This dual functionality allows the molecule to participate in intricate hydrogen-bonding networks, a cornerstone of molecular recognition and host-guest chemistry. mdpi.com Aniline-containing molecules have been shown to act as guests that can be encapsulated within host molecules like cucurbit nih.govuril, forming stable inclusion complexes. nih.gov By modifying the pyrazolyl-aniline structure, it is possible to design molecular receptors that selectively bind to specific guest molecules through a combination of hydrogen bonding, electrostatic interactions, and shape complementarity. The trifluoromethyl group can also influence these interactions through steric effects and by modifying the acidity of nearby protons.

The same non-covalent interactions that drive host-guest chemistry can be used to direct the self-assembly of molecules into larger, ordered structures. The interplay of hydrogen bonding from the aniline and pyrazole groups, along with potential π-π stacking interactions between the aromatic rings, can guide the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. mdpi.com The ability to control the self-assembly process is crucial for crystal engineering and the bottom-up fabrication of functional materials with tailored properties. Understanding the supramolecular environment is essential for designing molecules that form desired structures, although predicting these structures can be complex, as small changes to the molecule can lead to different crystalline conformations. mdpi.comnih.gov The specific arrangement of this compound molecules in the solid state would be dictated by the balance of these intermolecular forces, offering pathways to new materials.

Future Perspectives and Emerging Research Directions for 4 5 Trifluoromethyl 1h Pyrazol 1 Yl Aniline

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemistry. For 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline and its derivatives, future research is geared towards methodologies that offer higher yields, reduced reaction times, and lower environmental impact.

One-Pot, Multi-Component Reactions: Researchers are increasingly exploring sequential one-pot, three-step protocols for the synthesis of complex heterocyclic systems containing a trifluoromethyl-pyrazole moiety. rsc.org This approach, which can involve sequential reactions like Sonogashira cross-coupling, desilylation, and cycloaddition, streamlines the manufacturing process by minimizing intermediate isolation steps, thereby saving time, solvents, and resources. rsc.org

Green Chemistry Approaches: The principles of green chemistry are being applied to the synthesis of related pyrazole (B372694) compounds. Methodologies such as microwave-assisted synthesis in the presence of green solvents like ethanol (B145695) are being investigated. researchgate.net This technique not only accelerates reaction rates but also aligns with sustainability goals by reducing energy consumption and avoiding hazardous solvents. researchgate.net

Advanced Catalysis: The use of phase transfer catalysts has been shown to improve the synthesis of pyrazole-based ligand systems. mdpi.com Future work could adapt these catalytic methods to the synthesis of this compound, potentially overcoming long reaction times often associated with traditional methods. mdpi.com Furthermore, C–F activation strategies represent a modern approach to forming new bonds, and their application could provide novel pathways to synthesize or functionalize the target molecule. mdpi.com

A comparative table of synthetic methodologies is presented below:

MethodologyKey FeaturesPotential AdvantagesSource
One-Pot Synthesis Sequential reactions (e.g., cross-coupling, cycloaddition) in a single vessel.Reduced workup, less solvent waste, improved overall yield. rsc.org
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction mixture.Rapid reaction times, potential for higher purity, energy efficiency. researchgate.net
C-F Activation Strategic cleavage and functionalization of the C-F bond.Novel synthetic routes, access to new derivatives. mdpi.com
Phase Transfer Catalysis Use of catalysts to facilitate reactions between reactants in different phases.Shorter reaction times compared to traditional heating. mdpi.com

Discovery of Undiscovered Non-Biological Applications

While many pyrazole derivatives are explored for their biological activity, there is a significant, largely untapped potential for non-biological applications. Future research is expected to pivot towards materials science and industrial chemistry.

Corrosion Inhibition: Pyrazole derivatives have demonstrated efficacy as corrosion inhibitors for metals and alloys. researchgate.net The proposed mechanism involves the compound adsorbing onto the metal surface, creating a protective barrier that blocks the active sites for corrosion. researchgate.net Given its structure, this compound could be a promising candidate for protecting industrial metals like aluminum alloys in acidic environments. researchgate.net

Ligands in Catalysis: The pyrazole moiety is a key component of tris(pyrazolyl)methane (Tpm) ligands, which are used in a broad range of catalytic applications. mdpi.com The aniline (B41778) and trifluoromethyl groups on this compound could be used to tune the electronic properties of such ligands, potentially leading to the development of new catalysts for industrial processes. mdpi.com

Functional Polymers and Dyes: The aromatic aniline group suggests potential for incorporation into polymer chains to create functional materials with specific thermal or electronic properties. Its chromophoric structure could also be exploited in the development of specialized dyes and pigments for textiles, optics, or electronics.

Advanced Computational Modeling for Complex Systems and Properties

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby accelerating research and development.

Density Functional Theory (DFT): DFT calculations are instrumental in modern chemical research. For systems related to this compound, DFT has been used to compare reaction thermodynamics, calculate the activation barriers of transition states, and elucidate reaction mechanisms. mdpi.com This predictive power allows for the in silico screening of potential synthetic routes before they are attempted in the lab. mdpi.com

Confirmation of Experimental Data: Computational models can be used to corroborate experimental findings. For instance, frequency calculations in DFT can predict vibrational spectra (e.g., IR spectra), helping to confirm the structural assignments of newly synthesized molecules. mdpi.com

Molecular Docking and Interaction Studies: While often used in drug discovery, molecular docking techniques can also be applied in materials science. nih.govnih.gov These models can predict how this compound might interact with and bind to metal surfaces (in corrosion inhibition) or within the pores of a metal-organic framework, guiding the design of new materials. nih.govnih.gov

Computational MethodApplicationInsights GainedSource
Density Functional Theory (DFT) Reaction mechanism analysis, thermodynamic calculations.Understanding of reaction pathways, transition state energies, product stability. mdpi.com
Frequency Calculations Prediction of vibrational spectra (IR).Confirmation of molecular structure and functional groups. mdpi.com
Molecular Docking Simulation of intermolecular interactions.Prediction of binding modes for applications in materials science. nih.govnih.gov

Interdisciplinary Research with Nanoscience and Materials Engineering

The unique electronic and structural features of this compound make it an attractive candidate for integration into advanced materials through interdisciplinary research.

Nanocomposite Materials: The compound could be incorporated as a functional component in polymer nanocomposites. Its properties could enhance thermal stability, conductivity, or hydrophobicity. As a corrosion inhibitor, it could be embedded in nanoparticle-based coatings that offer self-healing properties, where the compound is released to protect the metal surface upon damage.

Metal-Organic Frameworks (MOFs): The molecule could serve as a functional ligand for the construction of novel MOFs. The trifluoromethyl groups can influence the pore size and chemical environment within the MOF, making these materials potentially useful for gas storage, separation, or catalysis.

Functionalized Nanoparticles: Attaching this compound to the surface of nanoparticles (e.g., gold, silica, or iron oxide) could create new functional nanomaterials. These could be engineered for applications in chemical sensing, where the pyrazole-aniline moiety selectively binds to target analytes, or as building blocks for creating more complex, ordered nanostructures.

Challenges in Synthesis and Application Development

Despite its potential, the path to widespread synthesis and application of this compound is not without its obstacles.

Synthetic Complexity: The presence of the electron-withdrawing trifluoromethyl group can pose significant challenges for certain synthetic steps. For example, it can render adjacent positions on the pyrazole ring less reactive, making reactions like the Sonogashira cross-coupling difficult to achieve with high yields. rsc.org

Yield and Purity: As with many multi-step organic syntheses, achieving high yields and purity can be a persistent challenge. jelsciences.com The synthesis of related compounds sometimes suffers from low yields, requiring extensive purification. jelsciences.com

Polymorphism: Complex organic molecules can sometimes crystallize in multiple different forms, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties, such as solubility and melting point. The fortuitous discovery of two polymorphs for a structurally related compound highlights that controlling the solid-state structure can be a critical, and sometimes unpredictable, challenge in developing materials with consistent properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrazole derivative with an aniline precursor. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency for pyrazole intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may improve cross-coupling yields.
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation.
    • Validation : Monitor progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and aniline substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (227.19 g/mol) and detects isotopic patterns from the trifluoromethyl group .
  • Elemental Analysis : Matches experimental vs. theoretical C, H, N, F content to confirm stoichiometry.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). Focus on the trifluoromethyl group’s role in hydrophobic binding .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to design analogs .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .

Q. How should researchers address contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to distinguish cell-specific effects .
  • Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity .
  • Structural Confirmation : Re-examine batch purity via XRD or NMR if bioactivity discrepancies arise .

Q. What strategies improve the solubility and bioavailability of this compound in pharmacological studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups at the aniline NH₂ to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve plasma stability .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.